3-Chloro-2-pyrazinamine

Nucleophilic Aromatic Substitution Cross-Coupling Medicinal Chemistry Building Blocks

Research requiring positional isomer specificity for antimycobacterial or kinase inhibitor synthesis demands precise 3-chloro substitution. Unlike the 5- or 6-chloro isomers, this compound enables nucleophilic aromatic substitution at the 3-position while blocking PncA enzymatic activation. - Direct structural analogue of pyrazinamide; inactive against wild-type but essential for pncA-mutant strain studies (Molecules 2017). - Validated hinge-binding fragment (PDK0333) for Nek2/CHK1/JAK2 kinase programs. - DMF + water solubility data (278-323 K) available for process scale-up.

Molecular Formula C4H4ClN3
Molecular Weight 129.55 g/mol
CAS No. 6663-73-6
Cat. No. B3428293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-pyrazinamine
CAS6663-73-6
Molecular FormulaC4H4ClN3
Molecular Weight129.55 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)N)Cl
InChIInChI=1S/C4H4ClN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)
InChIKeyAEVSSZHXGJAPIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-pyrazinamine Overview


3-Chloro-2-pyrazinamine (CAS 6663-73-6, molecular formula C4H4ClN3, MW 129.55) is a halogenated aminopyrazine heterocycle bearing an amino group at the 2-position and a chlorine atom at the 3-position . The compound appears as a colorless to light yellow solid at room temperature, with a melting point of 166.0 to 170.0°C . It is slightly soluble in water but demonstrates good solubility in common organic solvents including ethanol and dimethylformamide . As a bifunctional building block, the ortho-relationship between the chlorine and amino groups enables distinct synthetic utility: the chlorine serves as a leaving group for nucleophilic aromatic substitution reactions, while the amine provides a handle for further derivatization [1]. This structural arrangement renders 3-Chloro-2-pyrazinamine a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimycobacterial agents.

Workflow
3-Chloropyrazine intermediate for nucleophilic aromatic substitution
Selection Logic
Required for 3-substituted antimycobacterial chemotypes bypassing PncA
Use Context
Aminopyrazine hinge-binding scaffold for kinase inhibitor fragment growth

Why the 3-Chloro Isomer Cannot Be Substituted


Within the aminopyrazine family, the specific 2-amino-3-chloro substitution pattern is not interchangeable with analogs bearing different halogen types (e.g., 3-bromo), different halogen positions (e.g., 5-chloro or 6-chloro), or unsubstituted pyrazinamine scaffolds. The ortho-relationship between the amino and chloro groups creates a unique electronic environment that governs both the compound's reactivity in nucleophilic aromatic substitution and its binding affinity when incorporated into bioactive molecules [1]. For kinase inhibitor design, the 2-amino-3-chloro motif has been specifically selected in multiple drug discovery programs—including Tie2, HPK1, JAK2, and Nek2 inhibitors—because the chlorine atom participates in critical hinge-binding interactions and influences the compound's pharmacokinetic profile in ways that other halogen or positional isomers do not recapitulate [2]. Substituting a 3-bromo analog, for instance, alters both the steric bulk and the leaving group kinetics, which can dramatically reduce reaction yields or eliminate target binding entirely [3]. Consequently, for researchers building upon established synthetic routes or pursuing specific structure-activity relationships, 3-Chloro-2-pyrazinamine is a non-substitutable building block.

3-Chloro isomer (this product)
Position 3 chlorine blocks pyrazinamidase (PncA) substrate accommodation; derivatives follow a PncA-independent mechanism.
5- or 6-Chloro isomers
Position 5/6 chlorine allows PncA activation. Direct substitution would lose the PncA-bypass profile and alter synthetic regioselectivity.
Synthetic consequence
Nucleophilic displacement at position 3 differs from position 6; isomer interchange may produce regioisomeric mixtures and divergent biological outcomes.

3-Chloro-2-pyrazinamine: Evidence for Selection


PncA Substrate Compatibility

In nucleophilic aromatic substitution (SNAr) reactions on the pyrazine ring, the 3-chloro substituent demonstrates a more favorable balance of reactivity and selectivity compared to the 3-bromo analog. While 3-Bromo-2-pyrazinamine exhibits higher intrinsic reactivity due to bromine's superior leaving group ability (C-Br bond dissociation energy approximately 285 kJ/mol vs. C-Cl at 327 kJ/mol), this heightened reactivity often leads to competitive side reactions including over-substitution and decomposition under typical synthetic conditions [1]. 3-Chloro-2-pyrazinamine provides sufficient electrophilicity at the C3 position to undergo smooth SNAr with amine, alkoxide, and thiolate nucleophiles under mild conditions (typically 60-80°C in polar aprotic solvents), while maintaining chemoselectivity that minimizes byproduct formation .

PncA Substrate Compatibility
Class-level inference
3-substituted pyrazines are sterically incompatible with the PncA active site (PDB 3PL1), while 6-substituted analogues can be enzymatically activated.
Enables PncA-independent antimycobacterial research
Molecular docking and X-ray-based analysis; activity against PZA-resistant strains to be confirmed experimentally.
Nucleophilic Aromatic Substitution Cross-Coupling Medicinal Chemistry Building Blocks

Antimycobacterial Activity: Isomer Comparison

A published synthetic protocol demonstrates that 3-Chloro-2-pyrazinamine reacts with chloroacetaldehyde under reflux in t-BuOH with NaHCO3 to produce 8-chloroimidazo[1,2-a]pyrazine in 50% isolated yield [1]. This transformation exemplifies the compound's utility in constructing imidazo[1,2-a]pyrazine scaffolds—privileged structures in kinase inhibitor discovery. In contrast, analogous reactions using 3-unsubstituted 2-aminopyrazine require harsher conditions or provide lower yields due to the absence of the chlorine leaving group that facilitates regioselective cyclization [2]. The 50% yield represents a reproducible baseline for synthetic planning and scale-up considerations.

Antimycobacterial Isomer Comparison
Head-to-head
3-Cl N-benzylpyrazine-2-carboxamide series inactive against M. tuberculosis H37Rv; 5-Cl and 6-Cl series MIC = 4.6–10 µM (reported higher potency than pyrazinamide reference).
Positional isomer dictates antimycobacterial readout; 3-Cl isomer not suited for N-benzyl scaffolds but essential for alternative chemotypes
Whole-cell assay; n-alkylamine (C4–C8) derivatives. Context-dependent SAR.
Heterocycle Synthesis Fused Ring Systems Kinase Inhibitor Scaffolds

Solubility in Mixed Solvents

3-Chloro-2-pyrazinamine functions as an active structural analog of pyrazinamide, a first-line antitubercular drug. The compound has demonstrated bacteriostatic activity against Mycobacterium tuberculosis in both in vitro and in vivo models . Minimum inhibitory concentration (MIC) values for the compound fall in the range of 6-42 µM . While pyrazinamide itself typically exhibits MIC values in the 6.25-50 µM range against M. tuberculosis H37Rv under acidic conditions [1], the 2-amino-3-chloro substitution confers distinct physicochemical properties including improved organic solvent solubility and different metabolic stability profiles that may be advantageous in certain medicinal chemistry optimization campaigns.

Solubility in Mixed Solvents
Head-to-head
Optimal dissolution of 2-amino-3-chloropyrazine achieved in DMF + water (RAD ≤ 6.55 × 10⁻²); dibromo analogue prefers ethanol + water.
Isomer-specific solvent selection for scale-up and purification
Isothermal saturation data, 278.15–323.15 K. Solubility model fit variability noted.
Antitubercular Agents Mycobacterium tuberculosis Infectious Disease

Nek2 Kinase Hinge-Binding Scaffold

The 2-amino-3-chloropyrazine core has been extensively utilized as a hinge-binding scaffold across multiple kinase inhibitor discovery programs. In Nek2 inhibitor development, the aminopyrazine ring forms two hydrogen bonds with the kinase hinge region, a binding mode conserved across diverse kinase targets [1]. Derivatives built from 3-Chloro-2-pyrazinamine have yielded Tie2 kinase inhibitors with IC50 values as low as 250 nM . Additionally, the scaffold has been incorporated into HPK1 inhibitors [2] and JAK2-targeting compounds for myeloproliferative disorders [3]. In contrast, other aminopyrazine positional isomers (e.g., 2-amino-5-chloropyrazine or 2-amino-6-chloropyrazine) have not demonstrated the same breadth of kinase inhibitor applications in published literature, likely due to altered hinge-binding geometry conferred by the specific 2-amino-3-chloro substitution pattern [4].

Nek2 Kinase Hinge-Binding
Class-level inference
Optimized aminopyrazine derivative IC₅₀ = 0.87 µM; two hinge hydrogen bonds confirmed by X-ray cocrystal structures.
Validated kinase hinge-binding motif for fragment-to-lead libraries
Data from Nek2 program. SAR shows ~50-fold potency range depending on 5-substituent.
Kinase Inhibitors Cancer Therapeutics Structure-Based Drug Design

Commercial Availability & Purity

3-Chloro-2-pyrazinamine offers orthogonal synthetic handles: the chlorine atom at C3 participates in SNAr and cross-coupling reactions, while the amino group at C2 can be independently functionalized via acylation, sulfonylation, or reductive amination [1]. This bifunctional reactivity contrasts with 2,3-dichloropyrazine, where both halogens compete as leaving groups, often requiring protection/deprotection sequences or resulting in regioisomeric mixtures. The presence of the amino group in 3-Chloro-2-pyrazinamine also provides a natural protecting group effect at C2, directing nucleophilic attack preferentially to C3 . This regioselectivity has been exploited in the synthesis of diverse C3-substituted 2-aminopyrazine derivatives without the need for additional protecting group manipulations.

Commercial Purity & Handling
Supporting evidence
Purity >98% (GC); mp 166–170°C. Available from multiple suppliers with verified specifications.
Straightforward procurement and storage; higher melting point than 6-Cl isomer may aid long-term stability
Supplier specifications from TCI, AKSci; pricing context may vary.
Orthogonal Reactivity Derivatization Parallel Synthesis

Predicted Physicochemical Profile: Balanced Lipophilicity and Solubility

Computational predictions indicate that 3-Chloro-2-pyrazinamine possesses a favorable balance of physicochemical properties for lead optimization. The consensus Log P (octanol-water partition coefficient) is predicted at 0.52, placing it in the optimal range (0-3) for oral bioavailability according to Lipinski's Rule of Five . Aqueous solubility is predicted at 4.59 mg/mL (0.0355 mol/L), classified as "very soluble" on the Log S scale . In comparison, the 3-bromo analog exhibits higher lipophilicity (predicted Log P increase of approximately 0.3-0.5 units) and reduced aqueous solubility (estimated 2-3 fold lower), which may negatively impact developability parameters [1]. The topological polar surface area (TPSA) of 51.8 Ų for 3-Chloro-2-pyrazinamine falls within the desirable range (<140 Ų) for cell permeability and oral absorption .

Drug-Likeness ADME Properties Lead Optimization

Applications of 3-Chloro-2-pyrazinamine


Drug-Resistant TB Agent Synthesis

Medicinal chemistry teams developing kinase inhibitors can employ 3-Chloro-2-pyrazinamine in the established 50%-yield cyclization with chloroacetaldehyde to generate 8-chloroimidazo[1,2-a]pyrazine scaffolds [1]. This fused heterocyclic system serves as a privileged core for targeting kinases including Nek2, Tie2, HPK1, and JAK2. The validated protocol using t-BuOH, NaHCO3, and reflux conditions provides a reproducible entry point for parallel library synthesis. For procurement, the compound's bifunctional reactivity enables both scaffold construction and subsequent C8 functionalization via the retained chlorine, maximizing synthetic versatility from a single building block [2].

Fragment-Based Kinase Inhibitor Design

For infectious disease researchers seeking alternatives to pyrazinamide, 3-Chloro-2-pyrazinamine offers a structurally distinct yet equipotent antimycobacterial scaffold (MIC range 6-42 µM vs. pyrazinamide's 6.25-50 µM) . The compound's demonstrated bacteriostatic activity against Mycobacterium tuberculosis in both in vitro and in vivo models provides a validated starting point for lead optimization campaigns . Researchers can leverage the chlorine substituent for further SAR exploration while maintaining the antimycobacterial activity inherent to the aminopyrazine core.

Process Chemistry with Validated Solubility

In library synthesis and SAR exploration, 3-Chloro-2-pyrazinamine provides orthogonal functional handles that eliminate the need for protecting group strategies [3]. The chlorine at C3 undergoes smooth SNAr with amine, alkoxide, and thiolate nucleophiles under mild conditions (60-80°C in DMF or EtOH), while the C2 amino group remains available for independent acylation or sulfonylation. This bifunctional reactivity reduces synthetic step count by 2-3 steps compared to 2,3-dichloropyrazine and ensures regiochemical purity . Procurement of 98% purity material with validated analytical specifications ensures batch-to-batch consistency in multi-step synthetic sequences .

Positional Isomer Reactivity Comparison

For medicinal chemistry programs prioritizing developability, 3-Chloro-2-pyrazinamine offers predicted physicochemical properties well within drug-like space: consensus Log P of 0.52, aqueous solubility of 4.59 mg/mL (classified as "very soluble"), and TPSA of 51.8 Ų . These parameters compare favorably to the 3-bromo analog, which exhibits approximately 0.3-0.5 units higher lipophilicity and 2-3 fold lower aqueous solubility, potentially impacting oral absorption and formulation [4]. The compound's room temperature stability and compatibility with standard storage conditions further support its use in extended medicinal chemistry campaigns .

Application
Selection Property
Validation Focus
PncA-Independent Antimycobacterial Studies
3-Chloro positional isomer
PncA compatibility assessment; activity against pncA-mutant strains
Kinase Hinge-Binder Fragment Growth
Aminopyrazine core hinge-binding motif
Kinase inhibition profiling and SAR expansion at the 3-position
Reaction Solvent Selection
Isomer-specific solubility data (DMF/water optimum)
Yield optimization and crystallization protocol development
Positional Isomer Reactivity Comparison
Regioselective nucleophilic substitution at C3
Comparative reactivity libraries with 5-Cl and 6-Cl isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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